molecular formula C12H20O B14663358 4-Ethenylcyclodecan-1-one CAS No. 51284-50-5

4-Ethenylcyclodecan-1-one

Cat. No.: B14663358
CAS No.: 51284-50-5
M. Wt: 180.29 g/mol
InChI Key: QUXQSMKFVSQXPK-UHFFFAOYSA-N
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Description

4-Ethenylcyclodecan-1-one is an organic compound belonging to the class of cycloalkanes It features a cyclodecane ring with an ethenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylcyclodecan-1-one typically involves the cyclization of a suitable precursor followed by the introduction of the ethenyl group. One common method is the cyclization of a linear decane derivative under acidic or basic conditions to form the cyclodecane ring. The ethenyl group can then be introduced via a Wittig reaction or a Heck coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are often employed in the Heck coupling reaction to introduce the ethenyl group efficiently. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylcyclodecan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethenyl group can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogens (Br2, Cl2) in the presence of a catalyst or hydrohalogenation using hydrogen halides (HCl, HBr).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated cyclodecanones.

Scientific Research Applications

4-Ethenylcyclodecan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethenylcyclodecan-1-one depends on its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic addition. These reactions are facilitated by the molecular structure, which allows for the formation of stable intermediates and transition states.

Molecular Targets and Pathways:

    Nucleophilic Addition: The carbonyl carbon of the ketone group is the primary target for nucleophiles.

    Electrophilic Addition: The double bond of the ethenyl group is the primary site for electrophilic attack.

Comparison with Similar Compounds

4-Ethenylcyclodecan-1-one can be compared with other cycloalkanes and ketones:

    Cyclodecanone: Similar structure but lacks the ethenyl group, making it less reactive in electrophilic addition reactions.

    4-Methylcyclodecan-1-one: Similar structure but with a methyl group instead of an ethenyl group, leading to different reactivity and applications.

    Cyclododecanone: Larger ring size, which affects its chemical properties and reactivity.

Properties

CAS No.

51284-50-5

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4-ethenylcyclodecan-1-one

InChI

InChI=1S/C12H20O/c1-2-11-7-5-3-4-6-8-12(13)10-9-11/h2,11H,1,3-10H2

InChI Key

QUXQSMKFVSQXPK-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCCCCCC(=O)CC1

Origin of Product

United States

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